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Compound of Interest

Compound Name: UK-396082

CAS No.: 400044-47-5

Cat. No.: B1683374

Get Quote

Welcome to the Application Scientist Knowledge Base. This center provides field-proven

methodologies, mechanistic insights, and diagnostic troubleshooting for researchers utilizing

UK-396082 in thrombosis, atherosclerosis, and fibrosis models.

Physicochemical Profiling & Storage Specifications
To maintain the structural integrity and biological activity of UK-396082, it is critical to

understand its physicochemical parameters. The compound is an imidazole-propionic acid

derivative, making it highly potent but susceptible to environmental degradation if mishandled.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1683374#bc-rfq
https://www.benchchem.com/product/b1683374/docs?utm_src=pdf-body#technical-support-center-uk-396082-application-troubleshooting-guide
https://www.benchchem.com/product/b1683374/docs?utm_src=pdf-body#technical-support-center-uk-396082-application-troubleshooting-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683374?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Scientific Rationale
(Causality)

Target Affinity (Ki) 10 nM

Highly potent competitive

inhibition of the TAFIa active

site .

Selectivity >1000-fold

Prevents off-target inhibition of

plasma carboxypeptidase N

(CPN).

Molecular Weight 239.32 g/mol

Low MW ensures rapid

diffusion in cell culture and

paracellular absorption.

Hydrophilicity (log D) -2.8

Highly hydrophilic; remains

soluble in aqueous assay

buffers post-dilution.

Long-term Storage -20°C

Arrests thermal and hydrolytic

degradation of the compound's

core structure.

Working Concentration 100 - 1000 nM

Dose-dependent range for in

vitro cell models (e.g.,

NRK52E fibroblasts) .

Mechanistic Framework
UK-396082 is a selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).

Endogenous TAFIa attenuates fibrinolysis by cleaving C-terminal lysine residues from partially

degraded fibrin, which removes the critical binding sites required for plasminogen activation .

By competitively inhibiting TAFIa, UK-396082 preserves these lysine residues, thereby

accelerating plasmin generation, facilitating clot lysis, and promoting extracellular matrix (ECM)

degradation in fibrotic diseases.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1683374/docs?utm_src=pdf-body#technical-support-center-uk-396082-application-troubleshooting-guide
https://www.benchchem.com/product/b1683374/docs?utm_src=pdf-body#technical-support-center-uk-396082-application-troubleshooting-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683374?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thrombin / Thrombomodulin

TAFIa (Active Enzyme)

 Activates

TAFI (Zymogen)

 Cleavage

Partially Degraded Fibrin
(Exposed C-terminal Lysines)

 Removes Lysines
(Inhibits Pathway)

UK-396082 (Ki = 10 nM)

 Competitive Inhibition

Plasminogen Activation

 Acts as Cofactor

Fibrinolysis & ECM Degradation

 Generates Plasmin

Click to download full resolution via product page

Figure 1: Mechanism of UK-396082 targeting TAFIa to prevent lysine cleavage and restore

fibrinolysis.

Self-Validating Protocol: Reconstitution & Handling
To guarantee reproducible results, compound preparation must be treated as a self-validating

system. The following protocol ensures that the compound remains active and that its efficacy

is confirmed prior to complex biological assays.

Step 1: Primary Reconstitution
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Action: Dissolve the lyophilized UK-396082 powder in anhydrous DMSO to create a 10 mM

master stock.

Causality: While the compound is hydrophilic, initial reconstitution in anhydrous DMSO

prevents water-mediated hydrolysis during long-term storage and maintains absolute sterility.

Step 2: Aliquoting

Action: Divide the 10 mM stock into 50 µL aliquots using amber or opaque microcentrifuge

tubes. Store immediately at -20°C.

Causality: Repeated freeze-thaw cycles introduce ambient condensation into the tube. This

moisture degrades the compound and alters the effective molarity. Aliquoting ensures each

vial is thawed only once.

Step 3: Working Dilution

Action: Thaw a single aliquot on ice. Dilute to your target working concentration (e.g., 500

nM) in your specific aqueous assay buffer (e.g., cell culture media or PBS) immediately

before use.

Causality: The compound requires an aqueous environment to properly interact with the

TAFIa active site. However, prolonged exposure to aqueous buffers at 37°C can reduce

stability, necessitating fresh preparation.

Step 4: System Validation (Quality Control)

Action: Before applying the working dilution to precious in vivo models or primary cell

cultures, run a rapid, cell-free TAFIa enzymatic assay using a chromogenic substrate (e.g.,

hippuryl-Arg).

Causality: This step isolates the compound's intrinsic efficacy from biological variables (like

cell viability or plasma protein binding). If the measured Ki deviates significantly from ~10

nM, the stock has degraded and must be discarded.
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Figure 2: Self-validating workflow for UK-396082 preparation, ensuring compound integrity.

Diagnostic FAQs & Experimental Troubleshooting
Q: My NRK52E cells show no reduction in ECM levels after 96 hours of UK-396082 treatment.

What is going wrong?

Causality: UK-396082 does not degrade ECM directly; it inhibits TAFIa, which in turn allows

plasminogen to be converted into active plasmin. If you are culturing cells in strictly serum-

free media without a plasminogen source, the downstream effector (plasmin) cannot be

generated, rendering TAFIa inhibition biologically silent.

Solution: Ensure your culture system is supplemented with a physiological source of

plasminogen (e.g., 1-5% FBS or purified human plasminogen) to allow the fibrinolytic

cascade to proceed.

Q: In my plasma clot lysis assay, UK-396082 (at 100 nM) does not accelerate lysis time

compared to the vehicle control.
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Causality: TAFIa has an extremely short half-life (8–15 minutes at 37°C) and rapidly

undergoes thermal conformational inactivation to an inactive form (CPUi) . If the plasma was

not handled strictly at 4°C during isolation, or if the assay was delayed, the endogenous

TAFIa may have already degraded naturally, leaving no active target for the inhibitor.

Solution: Use strictly cold-centrifuged, fresh plasma. To robustly validate the compound,

spike the assay with exogenous soluble thrombomodulin (sTM) and thrombin to actively

generate fresh TAFIa during the assay window.

Q: I am observing micro-precipitation when diluting the 10 mM DMSO stock into my assay

buffer. How can I prevent this?

Causality: Although UK-396082 is highly hydrophilic (log D = -2.8), a rapid solvent exchange

from 100% DMSO directly into a high-salt, protein-rich aqueous buffer can cause transient

local supersaturation and precipitation at the interface.

Solution: Perform a serial intermediate dilution. First, dilute the 10 mM stock 1:10 in pure

DMSO (yielding 1 mM), and then slowly pipette this intermediate stock into the aqueous

buffer under continuous, gentle vortexing to ensure homogenous integration.
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To cite this document: BenchChem. [Technical Support Center: UK-396082 Application &
Troubleshooting Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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